molecular formula C11H14ClN3 B569642 1-Benzyl-3-methyl-1H-pyrazol-5-amine hydrochloride CAS No. 1195671-98-7

1-Benzyl-3-methyl-1H-pyrazol-5-amine hydrochloride

Cat. No.: B569642
CAS No.: 1195671-98-7
M. Wt: 223.704
InChI Key: UWTOXGHMVJAXGH-UHFFFAOYSA-N
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Description

1-Benzyl-3-methyl-1H-pyrazol-5-amine hydrochloride (CAS: 1195671-98-7) is a pyrazole-based organic compound with the molecular formula C₁₁H₁₄ClN₃ and a molecular weight of 223.70 g/mol . Its structure comprises a pyrazole ring substituted with a benzyl group at the 1-position, a methyl group at the 3-position, and an amine group at the 5-position, protonated as a hydrochloride salt. This salt form enhances solubility in polar solvents, making it advantageous for pharmaceutical applications .

The compound is synthesized via condensation reactions involving benzyl hydrazine dihydrochloride and ketones or aldehydes, as described in a representative procedure yielding a 98% isolated product under optimized conditions . Its ¹H NMR (DMSO-d₆) reveals aromatic protons (δ 7.40–7.27 ppm), a pyrazole proton (δ 5.57 ppm), and a methyl group (δ 2.18 ppm), confirming structural integrity .

Properties

IUPAC Name

2-benzyl-5-methylpyrazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.ClH/c1-9-7-11(12)14(13-9)8-10-5-3-2-4-6-10;/h2-7H,8,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWTOXGHMVJAXGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-methyl-1H-pyrazol-5-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzyl hydrazine with 3-methyl-2-butanone under acidic conditions to form the pyrazole ring. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction conditions is crucial to achieve high efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-methyl-1H-pyrazol-5-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole-5-carboxylic acid derivatives, while substitution reactions can produce various N-substituted pyrazoles .

Scientific Research Applications

Scientific Research Applications

1-Benzyl-3-methyl-1H-pyrazol-5-amine hydrochloride has diverse applications across several scientific domains:

Chemistry

  • Building Block for Synthesis : This compound serves as an essential building block for synthesizing more complex heterocyclic compounds. It can undergo various chemical reactions, including oxidation, reduction, and substitution, leading to the formation of substituted pyrazoles and other derivatives.

Biology

  • Biological Activity : The compound exhibits potential biological activities, including:
    • Antimicrobial Properties : Demonstrated antibacterial and antifungal activities, making it a candidate for antimicrobial therapies .
    • Anticancer Potential : Certain derivatives have shown submicromolar antiproliferative activity against cancer cell lines, indicating their potential as anticancer agents. For example, studies on pancreatic cancer cells (MIA PaCa-2) revealed efficacy surpassing traditional inhibitors like erlotinib .
    • Autophagy Modulation : It has been identified as a modulator of autophagy, influencing cellular metabolism and gene expression profiles under nutrient-replete conditions .

Medicine

  • Therapeutic Applications : The compound is being investigated as a potential drug candidate for various therapeutic applications. Its ability to interact with specific molecular targets allows it to modulate enzyme activities and receptor functions.

Case Studies and Research Findings

Numerous studies have explored the applications of this compound:

  • Anticancer Activity : A study demonstrated that derivatives of this compound exhibit significant antiproliferative effects in cancer cell lines. Specifically, certain derivatives reduced mTORC1 activity and increased autophagy levels—critical pathways in cancer cell survival .
  • Antimicrobial Efficacy : Research has highlighted the compound's antibacterial properties against various pathogens, suggesting its potential use in developing new antimicrobial agents .
  • Autophagy and Cancer Therapy : Another study indicated that the compound could disrupt autophagic flux while increasing basal autophagy levels, which may be leveraged for therapeutic strategies targeting cancer cells under metabolic stress .

Summary Table of Applications

Application AreaSpecific UsesKey Findings
ChemistrySynthesis of heterocyclesUsed as a building block for complex compounds
BiologyAntimicrobial & anticancerExhibits notable antibacterial activity; shows antiproliferative effects in cancer cells
MedicineDrug developmentInvestigated for various therapeutic applications; modulates enzyme and receptor activities

Mechanism of Action

The mechanism of action of 1-Benzyl-3-methyl-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives are widely explored in medicinal chemistry due to their versatility in drug design. Below is a detailed comparison of 1-benzyl-3-methyl-1H-pyrazol-5-amine hydrochloride with structurally related analogs:

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility/Stability Applications/Research Findings
This compound C₁₁H₁₄ClN₃ 223.70 Benzyl, methyl, NH₂·HCl High polarity; stable as HCl salt Kinase inhibitors, intermediate in drug synthesis
1-Benzyl-3-phenyl-1H-pyrazol-5-amine (CAS: 3528-41-4) C₁₆H₁₅N₃ 249.31 Benzyl, phenyl, NH₂ Lower solubility (free base) Explored as a ligand in catalysis
A-674563 hydrochloride (Synonym) C₂₂H₂₂N₄O·HCl 358.44 (free base basis) Indazole, pyridine, benzyloxy Moderate solubility in DMSO Selective kinase inhibitor (e.g., ALK5)
1H-Pyrazol-5-amine, 3-methyl-1-(phenylmethyl) (Free base, CAS: 1134-82-3) C₁₁H₁₃N₃ 187.24 Benzyl, methyl, NH₂ Less stable than HCl salt Precursor for fluorescent probes

Key Comparisons

Structural Modifications and Solubility: The hydrochloride salt of 1-benzyl-3-methyl-1H-pyrazol-5-amine offers superior solubility in polar solvents compared to its free base (CAS: 1134-82-3), which is critical for bioavailability in drug formulations .

Biological Activity :

  • A-674563 hydrochloride demonstrates selective kinase inhibition due to its extended heterocyclic framework (indazole and pyridine moieties), unlike the simpler pyrazole core of the target compound .
  • The amine group in 1-benzyl-3-methyl-1H-pyrazol-5-amine facilitates nucleophilic reactions, enabling its use as a building block for bioactive molecules, such as kinase inhibitors described in structure-based drug design studies .

Synthetic Efficiency :

  • The target compound’s synthesis achieves a 98% yield under mild conditions, outperforming more complex analogs like A-674563, which require multi-step protocols .
  • The free base (CAS: 1134-82-3) is priced lower (€191–€483 per 50–500 mg) than the hydrochloride salt (€434–€1,221 per 100 mg–2 g), reflecting added purification steps for the salt form .

Stability and Handling :

  • The hydrochloride salt enhances stability during storage compared to the free base, which may degrade under humid conditions .

Research Implications

  • The simplicity of this compound makes it a preferred intermediate for high-throughput medicinal chemistry, whereas bulkier analogs (e.g., A-674563) are reserved for targeted kinase studies .
  • Structural variations (e.g., phenyl vs. methyl substituents) allow tunable interactions with biological targets, highlighting the pyrazole scaffold’s adaptability in drug discovery .

Biological Activity

1-Benzyl-3-methyl-1H-pyrazol-5-amine hydrochloride is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article presents a comprehensive review of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound possesses a unique structure characterized by the presence of a benzyl group and a methyl group attached to the pyrazole ring. This structural arrangement enhances its chemical reactivity and biological interactions.

Property Description
Molecular Formula C11H13N3·HCl
Molecular Weight 225.70 g/mol
Solubility Soluble in water and organic solvents
Toxicity Harmful if swallowed; causes skin irritation

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, modulating their activity. For instance, it interacts with proteases, affecting their enzymatic functions.
  • Cell Signaling Modulation : It influences cellular processes by altering cell signaling pathways and gene expression, which can lead to changes in cellular behavior and metabolism.
  • Antimicrobial Activity : Research indicates that this compound exhibits antibacterial and antifungal properties, making it a candidate for further investigation in antimicrobial drug development.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has demonstrated significant antiproliferative effects against various cancer cell lines, including:

  • Lung Cancer (A549) : IC50 values indicating growth inhibition were reported as low as 36.12 µM .
  • Breast Cancer (MDA-MB-231) : The compound exhibited notable cytotoxicity against breast cancer cells, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays:

  • Bacterial Inhibition : It has demonstrated effectiveness against several bacterial strains, indicating potential use in treating bacterial infections.
  • Fungal Activity : Preliminary studies suggest antifungal properties that warrant further exploration for therapeutic applications in fungal infections.

Study on Antitumor Activity

A study involving the synthesis and evaluation of various pyrazole derivatives, including this compound, revealed significant antitumor activity across multiple cancer types. The findings indicated that compounds with the pyrazole scaffold could effectively inhibit tumor growth in vitro and in vivo models .

Enzyme Interaction Studies

Research focusing on the interaction of this compound with specific enzymes demonstrated its ability to modulate enzyme activity significantly. For example, binding studies indicated that it could act as an inhibitor for certain proteases, which are critical in various biological processes including cancer progression.

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